N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-4-fluorobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with dimethyl groups and a fluorobenzamide moiety, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-4-fluorobenzamide typically involves the condensation of 4,6-dimethylpyrimidine-2-amine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with aniline to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor in metal protection.
Mechanism of Action
The mechanism of action of N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or protective effects .
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Known for its corrosion inhibition properties.
2-amino-4,6-dimethylpyrimidine: Used as a building block in organic synthesis and as a pesticide.
Uniqueness
N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-4-fluorobenzamide stands out due to its unique combination of a pyrimidine ring and a fluorobenzamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18FN5O |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]-4-fluorobenzamide |
InChI |
InChI=1S/C20H18FN5O/c1-13-12-14(2)23-19(22-13)26-20(24-17-6-4-3-5-7-17)25-18(27)15-8-10-16(21)11-9-15/h3-12H,1-2H3,(H2,22,23,24,25,26,27) |
InChI Key |
MDBUMFDUFJMGCB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)F)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.